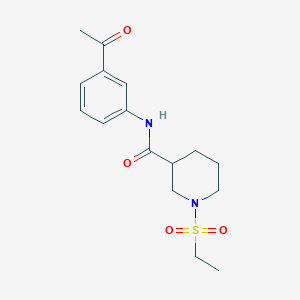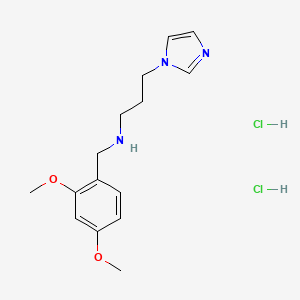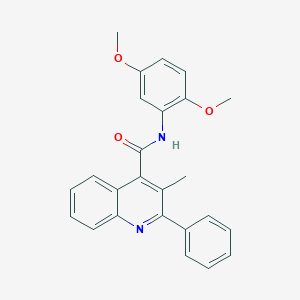
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a synthetic compound that is commonly used to inhibit serine proteases, which are enzymes that play a crucial role in a variety of physiological processes.
Wirkmechanismus
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal functions. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of thrombin, a serine protease involved in blood coagulation. In addition, N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of plasmin, a serine protease involved in fibrinolysis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in lab experiments is that it is a highly specific inhibitor of serine proteases. This specificity allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is that it is an irreversible inhibitor, meaning that once it binds to the enzyme, it cannot be removed. This can make it difficult to study the effects of transient inhibition of serine proteases.
Zukünftige Richtungen
There are many possible future directions for research involving N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of serine proteases in cancer progression, as these enzymes have been shown to play a role in tumor growth and metastasis. Another area of interest is the development of new serine protease inhibitors with improved specificity and potency. Finally, there is potential for the use of N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in the development of new therapies for diseases such as thrombosis and inflammatory disorders.
Synthesemethoden
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is synthesized by reacting 3-acetylphenyl isocyanate with 1-(ethylsulfonyl)-3-piperidone in the presence of a base. The resulting product is then purified by recrystallization, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is commonly used in scientific research as a serine protease inhibitor. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and cell signaling. N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is used to inhibit these enzymes in order to study their role in these processes.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-23(21,22)18-9-5-7-14(11-18)16(20)17-15-8-4-6-13(10-15)12(2)19/h4,6,8,10,14H,3,5,7,9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFPEFHJIOSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)
![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)

![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)